Ruboxistaurin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

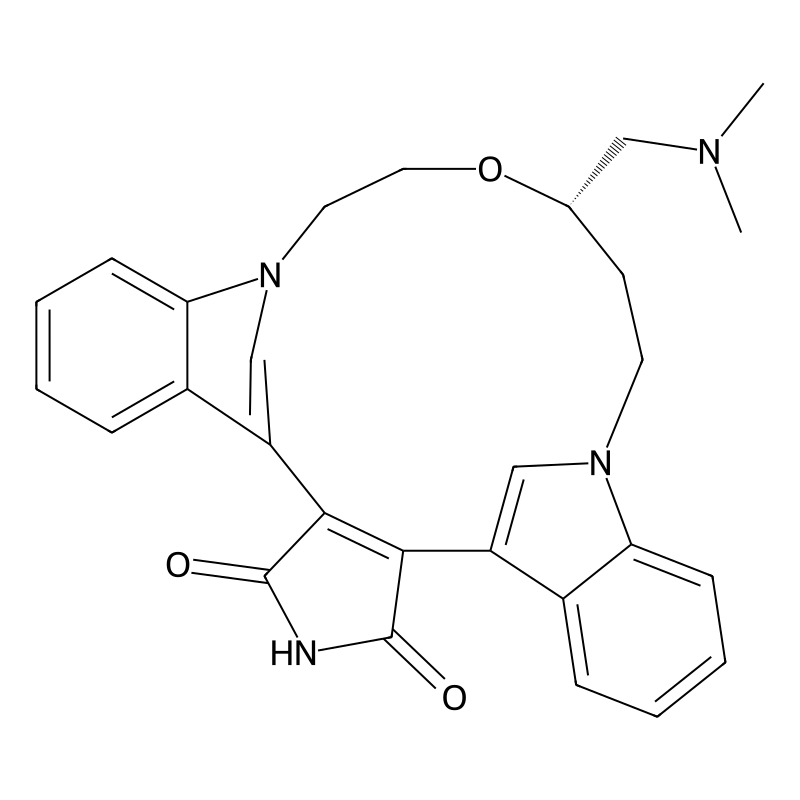

Ruboxistaurin (CAS 169939-94-0), also known as LY333531, is a synthetic macrocyclic bisindolylmaleimide compound that functions as a highly selective, ATP-competitive inhibitor of Protein Kinase C beta (PKCβ). In laboratory and preclinical procurement, it serves as the benchmark molecule for isolating PKCβ1 and PKCβ2 signaling pathways from other conventional PKC isoforms[1]. Unlike broad-spectrum kinase inhibitors, Ruboxistaurin is specifically utilized to model and reverse microvascular complications, such as diabetic retinopathy and endothelial dysfunction, without inducing the generalized cellular toxicity associated with pan-kinase blockade [2].

References

- [1] Jirousek, M. R., et al. (1996). (S)-13-[(Dimethylamino)methyl]-10,11,14,15-tetrahydro-4,9:16,21-dimetheno-1H,13H-dibenzo[e,k]pyrrolo[3,4-h][1,4,13]oxadiazacyclohexadecene-1,3(2H)-dione (LY333531) and Related Analogues: Isozyme Selective Inhibitors of Protein Kinase C beta. Journal of Medicinal Chemistry, 39(14), 2664-2671.

- [2] Kunt, T., et al. (2007). The beta-Specific Protein Kinase C Inhibitor Ruboxistaurin (LY333531) Suppresses Glucose-Induced Adhesion of Human Monocytes to Endothelial Cells in Vitro. Journal of Vascular Research, 44(5), 369-374.

Substituting Ruboxistaurin with generic in-class alternatives like Bisindolylmaleimide I or Staurosporine fundamentally alters experimental outcomes due to off-target kinase inhibition. While these substitutes effectively block PKCβ, they simultaneously inhibit PKCα, PKCγ, and non-PKC targets like Src tyrosine kinase at nanomolar concentrations, which confounds data in sensitive vascular and renal assays by triggering off-target apoptosis [1]. Even substitution with other β-directed inhibitors like Enzastaurin introduces risk, as Enzastaurin possesses a significantly narrower selectivity window against PKCα, making it unsuitable for assays requiring strict isoform isolation . Additionally, the physical handling of Ruboxistaurin base requires strict adherence to anhydrous solvent protocols; substituting fresh DMSO with moisture-exposed solvents or THF results in precipitation and irreproducible dosing .

Quantified PKCβ Isoform Selectivity Margin

Ruboxistaurin demonstrates specific ATP-competitive inhibition of PKCβ1 (IC50 = 4.7 nM) and PKCβ2 (IC50 = 5.9 nM), maintaining a 76-fold selectivity window against PKCα (IC50 = 360 nM) and 61-fold against PKCγ (IC50 = 300 nM) [1]. In contrast, the closely related inhibitor Enzastaurin provides a 6- to 20-fold selectivity margin against PKCα/γ, while Bisindolylmaleimide I is equipotent across all three isoforms (IC50s ~16-20 nM) .

| Evidence Dimension | Selectivity ratio (PKCβ vs. PKCα) |

| Target Compound Data | 76-fold selectivity (PKCβ1 IC50 = 4.7 nM; PKCα IC50 = 360 nM) |

| Comparator Or Baseline | Enzastaurin (6- to 20-fold selectivity) and Bisindolylmaleimide I (~1-fold selectivity) |

| Quantified Difference | Up to 12-fold greater selectivity margin than Enzastaurin |

| Conditions | Cell-free cloned human isozyme kinase assay with [32P]ATP |

Procuring Ruboxistaurin prevents confounding PKCα/γ cross-talk in sensitive assays, ensuring data specifically reflects PKCβ pathway modulation.

Minimization of Off-Target Kinase Inhibition

Ruboxistaurin exhibits measurable kinome selectivity, showing >1060-fold selectivity against calcium/calmodulin-dependent protein kinase and >2200-fold selectivity against Src tyrosine kinase [1]. The benchmark pan-kinase inhibitor Staurosporine acts as a promiscuous inhibitor across these targets at low nanomolar concentrations, which frequently induces generalized apoptosis and cytotoxicity [1].

| Evidence Dimension | Off-target kinase inhibition (CaMK and Src) |

| Target Compound Data | >1000-fold to >2200-fold selectivity margin |

| Comparator Or Baseline | Staurosporine (IC50 < 10 nM for CaMKII and Src) |

| Quantified Difference | >1000-fold reduction in off-target kinase affinity |

| Conditions | In vitro ATP-dependent kinase profiling panels |

Eliminates the generalized cytotoxicity and off-target signaling disruption characteristic of promiscuous benchmark inhibitors like Staurosporine.

Hygroscopicity-Dependent Solvent Reconstitution

The processability of Ruboxistaurin base (CAS 169939-94-0) depends strictly on solvent selection and handling. It achieves a maximum solubility of 25 mg/mL (53.36 mM) in anhydrous DMSO when subjected to ultrasonication and warming to 60°C, but is completely insoluble in tetrahydrofuran (THF) (<1 mg/mL) . Furthermore, the compound is highly sensitive to solvent hygroscopicity; the use of older, moisture-exposed DMSO significantly reduces solubility and leads to compound precipitation during stock preparation .

| Evidence Dimension | Maximum solubility and solvent compatibility |

| Target Compound Data | 25 mg/mL in fresh, anhydrous DMSO (with heat/sonication) |

| Comparator Or Baseline | <1 mg/mL in THF or moisture-degraded DMSO |

| Quantified Difference | >25-fold solubility difference based on solvent choice and moisture content |

| Conditions | Stock solution preparation at 60°C with ultrasonication |

Guides procurement teams and lab managers to co-purchase fresh, anhydrous DMSO and avoid THF, preventing material loss and irreproducible dosing.

Targeted Suppression of Glucose-Induced Endothelial Dysfunction

In human endothelial cell models cultured under high-glucose conditions, Ruboxistaurin administered at 10 nM suppresses glucose-induced monocyte adherence back to baseline normoglycemic levels without altering baseline endothelial cell growth [1]. In contrast, achieving similar suppression with non-selective pan-PKC inhibitors requires higher concentrations that inadvertently modify baseline adhesion molecule expression and cell viability due to off-target PKCδ and PKCε inhibition[1].

| Evidence Dimension | Suppression of monocyte adherence in high-glucose models |

| Target Compound Data | Complete suppression to baseline at 10 nM without altering cell growth |

| Comparator Or Baseline | Pan-PKC inhibitors (require higher doses, alter baseline viability) |

| Quantified Difference | Selective normalization of adhesion without off-target cytotoxicity |

| Conditions | Human endothelial cells incubated in high-glucose vs. normoglycemic media |

Provides a quantifiable rationale for selecting Ruboxistaurin in diabetic microvascular complication models where preserving baseline endothelial viability is required.

Diabetic Retinopathy and Microvascular Modeling

Where isolating the specific role of PKCβ overactivation in glucose-induced endothelial dysfunction is required. Ruboxistaurin is the quantitatively justified choice over pan-PKC inhibitors to prevent off-target alterations in baseline cell viability [1].

Isoform-Specific Kinase Profiling Assays

Where researchers need a negative control for PKCα and PKCγ activity while completely blocking PKCβ1/2. Its 76-fold selectivity margin makes it a strictly defined chemical probe for multiplexed kinase assays compared to Enzastaurin [2].

Renal Glomerular Injury Studies

Where suppressing high-glucose-induced apoptosis and swiprosin-1 upregulation in human renal glomerular endothelial cells (HRGECs) is necessary without triggering non-specific kinase-mediated cytotoxicity .

References

- [1] Kunt, T., et al. (2007). The beta-Specific Protein Kinase C Inhibitor Ruboxistaurin (LY333531) Suppresses Glucose-Induced Adhesion of Human Monocytes to Endothelial Cells in Vitro. Journal of Vascular Research, 44(5), 369-374.

- [2] Jirousek, M. R., et al. (1996). (S)-13-[(Dimethylamino)methyl]-10,11,14,15-tetrahydro-4,9:16,21-dimetheno-1H,13H-dibenzo[e,k]pyrrolo[3,4-h][1,4,13]oxadiazacyclohexadecene-1,3(2H)-dione (LY333531) and Related Analogues: Isozyme Selective Inhibitors of Protein Kinase C beta. Journal of Medicinal Chemistry, 39(14), 2664-2671.